![molecular formula C18H15F2N3O B5866207 3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B5866207.png)
3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C18H15F2N3O It is a member of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of 4-Fluorobenzonitrile: This can be achieved through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime, followed by dehydration to yield 4-fluorobenzonitrile.
Synthesis of 4-(4-Fluorobenzoyl)piperazine: This involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling Reaction: The final step is the coupling of 4-(4-fluorobenzoyl)piperazine with 3-fluoro-4-bromobenzonitrile under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction is often mediated by the nitrile and fluorobenzoyl groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: A simpler analog with similar reactivity but lacking the piperazine and fluorobenzoyl groups.
3-Fluoro-4-(piperazin-1-yl)benzonitrile: Similar structure but without the additional fluorobenzoyl group.
4-(4-Fluorobenzoyl)piperazine: Contains the piperazine and fluorobenzoyl groups but lacks the benzonitrile moiety.
Uniqueness
3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile is unique due to the presence of both the nitrile and fluorobenzoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O/c19-15-4-2-14(3-5-15)18(24)23-9-7-22(8-10-23)17-6-1-13(12-21)11-16(17)20/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGTUAYMSTULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.